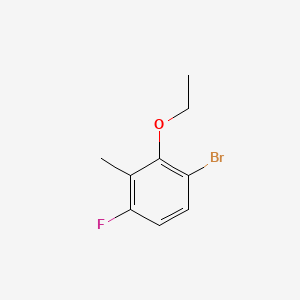

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene

Description

Significance of Aryl Halides in Synthetic Strategies

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in synthetic organic chemistry. iitk.ac.infiveable.me Their significance stems primarily from their role as versatile intermediates and building blocks for the construction of more complex molecular architectures. numberanalytics.com The carbon-halogen bond in aryl halides, particularly bromides and iodides, is readily activated by transition metal catalysts, most notably palladium. fiveable.me This reactivity is the cornerstone of numerous cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.mefiveable.me

The ability to selectively introduce a halogen onto an aromatic ring and then replace it with a wide array of other functional groups makes aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org For instance, chlorobenzene (B131634) serves as a starting material for the synthesis of DDT and phenol (B47542). libretexts.org The reactivity of an aryl halide is influenced by the nature of the halogen, with reactivity generally increasing in the order of Cl < Br < I. fiveable.me This allows chemists to fine-tune their synthetic strategies based on the desired transformation.

Role of Alkoxy and Alkyl Substituents in Aromatic Systems

The presence of alkoxy (-OR) and alkyl (-R) groups on a benzene (B151609) ring significantly influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. numberanalytics.com

Alkoxy groups, such as the ethoxy group in the title compound, are potent activating groups. tiwariacademy.com The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). However, this is overshadowed by its much stronger electron-donating resonance effect (+R), where a lone pair of electrons on the oxygen is delocalized into the aromatic π-system. vedantu.com This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. tiwariacademy.comvedantu.com The resonance effect preferentially increases the electron density at the ortho and para positions, making alkoxy groups strong ortho-, para-directors for incoming electrophiles. vedantu.comyoutube.comdoubtnut.com

Alkyl groups, like the methyl group in the title compound, are also activating groups, albeit weaker than alkoxy groups. numberanalytics.comwikipedia.org They donate electron density primarily through an inductive effect (+I), where the sp3-hybridized carbon of the alkyl group pushes electron density towards the sp2-hybridized carbons of the benzene ring. ucalgary.calumenlearning.com This modest increase in electron density is sufficient to make the ring more reactive than unsubstituted benzene and also directs incoming electrophiles to the ortho and para positions. wikipedia.org

Overview of Synthetic Challenges for Highly Substituted Aromatic Compounds

The synthesis of polysubstituted benzenes, such as 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, presents a number of significant challenges. fiveable.menih.gov A primary difficulty lies in controlling the regioselectivity of the substitution reactions. When multiple substituents are already present on the ring, their combined directing effects can lead to the formation of a mixture of isomers, which can be difficult to separate. fiveable.me

The order in which substituents are introduced is often critical to the success of a synthetic route. libretexts.orgpressbooks.pub For example, a strongly deactivating group, such as a nitro group, can prevent subsequent Friedel-Crafts alkylation reactions. libretexts.org Therefore, a retrosynthetic analysis is crucial to devise a viable reaction sequence.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)C)Br |

| Physical State | Expected to be a liquid or low-melting solid at room temperature |

Detailed Research Findings

Specific research focused solely on this compound is limited. However, its structure allows for well-founded predictions regarding its chemical reactivity and potential applications as a synthetic intermediate.

The molecule possesses several key reactive sites. The bromine atom at the 1-position is the most likely site for transformations such as metal-halogen exchange to form an organometallic reagent or, more commonly, participation in transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups.

Further electrophilic aromatic substitution on the ring would be directed by the existing substituents. The ethoxy group at the 2-position is a strong ortho-, para-director. The methyl group at the 3-position is also an ortho-, para-director, albeit weaker. The fluorine at the 4-position is a deactivating but ortho-, para-directing group. The combined effect of these groups would likely direct an incoming electrophile to the 6-position, which is para to the methyl group and ortho to both the ethoxy and fluoro groups.

The synthesis of such a polysubstituted benzene would require a carefully planned multi-step sequence. A plausible route could involve the sequential halogenation, nitration, reduction, and etherification of a substituted toluene (B28343) precursor, with the order of reactions being crucial to ensure the correct regiochemical outcome. For instance, methods for synthesizing related polysubstituted haloarenes often start from a substituted aniline, which is then converted to the desired halogenated compound via a Sandmeyer or similar reaction. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-4-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSVGVKSGCPCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1C)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Ethoxy 4 Fluoro 3 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups to identify potential precursors and synthetic routes.

Analysis of Functional Group Interconversions

The target molecule, 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, possesses five substituents on the benzene (B151609) ring: bromo, ethoxy, fluoro, and methyl groups. The relationships between these groups, particularly their directing effects in electrophilic and nucleophilic aromatic substitution reactions, are critical in planning the synthesis.

A key disconnection involves the carbon-bromine bond. The bromo group can be introduced via electrophilic bromination. The directing effects of the other substituents on the ring will determine the regioselectivity of this reaction.

Another significant disconnection is the carbon-oxygen bond of the ethoxy group. This group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, where an ethoxide ion displaces a suitable leaving group, or through a Williamson ether synthesis from a corresponding phenol (B47542).

The methyl and fluoro groups are generally considered to be part of the initial framework of the starting material, as their introduction at a later stage can be challenging and may lead to isomeric mixtures.

Identification of Key Precursors

Based on the analysis of functional group interconversions, several key precursors for the synthesis of this compound can be identified. The selection of the precursor depends on the chosen synthetic strategy.

Table 1: Potential Key Precursors

| Precursor Name | Chemical Structure | Rationale |

| 2-Ethoxy-4-fluoro-3-methylphenol | OH group can be converted to a bromo group via a Sandmeyer-type reaction after diazotization of the corresponding aniline, or directly, though less common for phenols. | |

| 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene | The nitro group can be reduced to an amino group, which is then diazotized and substituted by an ethoxy group. Alternatively, the nitro group can activate the ring for nucleophilic aromatic substitution of a suitably placed leaving group. | |

| 2,4-Difluoro-3-methylbromobenzene | The fluorine atom at the 2-position could potentially be displaced by ethoxide via a nucleophilic aromatic substitution reaction, favored by the presence of other electron-withdrawing groups. | |

| 4-Fluoro-3-methylphenol (B1301873) | This precursor can be brominated and then the hydroxyl group can be converted to an ethoxy group. |

Classical Synthetic Approaches

Several classical synthetic strategies can be envisioned for the preparation of this compound, leveraging well-established reactions in aromatic chemistry.

Electrophilic Aromatic Substitution Strategies (e.g., bromination)

Electrophilic aromatic substitution is a fundamental process for introducing substituents onto an aromatic ring. In the context of synthesizing the target molecule, the bromination of a suitably substituted benzene derivative is a key step.

The directing effects of the existing substituents are paramount. The ethoxy group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. The fluoro group is a deactivating group but is also an ortho-, para-director.

A plausible route would involve the bromination of 2-ethoxy-4-fluoro-3-methylbenzene. The combined directing effects of the ethoxy and methyl groups would likely direct the incoming bromine to the position ortho to the ethoxy group and meta to the methyl group, which is the desired position 1.

Reaction Scheme 1: Electrophilic Bromination

The choice of brominating agent and catalyst is crucial to control the selectivity and avoid over-bromination. Common brominating agents include bromine (Br2) with a Lewis acid catalyst such as iron(III) bromide (FeBr3), or N-bromosuccinimide (NBS) with a proton source.

Nucleophilic Aromatic Substitution Routes (e.g., for introducing the ethoxy group)

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing the ethoxy group, particularly if a precursor with a good leaving group at the 2-position and activating groups (electron-withdrawing groups) ortho and/or para to it is available.

While the target molecule itself does not have strong electron-withdrawing groups like nitro groups, a fluorine atom can act as a leaving group in SNAr reactions, especially when the ring is sufficiently electron-deficient. For instance, starting from a precursor like 1-bromo-2,4-difluoro-3-methylbenzene, the fluorine at the 2-position could be selectively displaced by sodium ethoxide. The selectivity would be influenced by the electronic and steric environment.

Reaction Scheme 2: Nucleophilic Aromatic Substitution

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Alkylation and Halogenation of Aromatic Rings

The synthesis of the necessary precursors often involves a combination of alkylation and halogenation reactions. For instance, the synthesis of a key precursor like 4-fluoro-3-methylphenol could start from fluorotoluene.

Friedel-Crafts alkylation could be used to introduce the methyl group onto a fluorinated aromatic ring, although this reaction can be prone to polysubstitution and rearrangement. A more controlled method would be to start with a precursor that already contains the methyl group.

Halogenation, such as fluorination or bromination, is a critical step. Direct fluorination of aromatic rings is often aggressive and non-selective. Therefore, the fluorine atom is typically introduced via a Sandmeyer reaction from a corresponding aniline or through the use of a fluorinated starting material.

For example, one could envision a multi-step synthesis starting from a simpler, commercially available fluorotoluene derivative, followed by a sequence of nitration, reduction, diazotization, and substitution reactions to introduce the other functional groups in a controlled manner.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Reaction | Starting Material Example | Reagents |

| Electrophilic Aromatic Substitution | Bromination | 2-Ethoxy-4-fluoro-3-methylbenzene | Br2, FeBr3 |

| Nucleophilic Aromatic Substitution | Ethoxylation | 1-Bromo-2,4-difluoro-3-methylbenzene | Sodium Ethoxide (NaOEt) |

| Multi-step Synthesis | Diazotization/Substitution | 2-Bromo-5-fluoro-6-methylaniline | NaNO2, H2SO4; EtOH |

Modern Catalytic Methods

Modern catalytic methods provide efficient and selective routes to functionalized aromatic compounds. For a molecule such as this compound, these methods can be employed to introduce the substituents in a controlled manner, often under mild reaction conditions.

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. libretexts.org In the context of the target molecule, the aryl bromide moiety can be coupled with various boronic acids or esters to introduce a wide range of substituents at the C1 position. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for the efficiency of the reaction, especially with sterically hindered or electronically deactivated substrates.

| Coupling Partner (R-BY2) | Ligand | Base | Solvent | Product |

| Arylboronic acid | SPhos | K3PO4 | Toluene (B28343)/H2O | 1-Aryl-2-ethoxy-4-fluoro-3-methylbenzene |

| Vinylboronic acid | Pd(PPh3)4 | Na2CO3 | DME | 1-Vinyl-2-ethoxy-4-fluoro-3-methylbenzene |

| Alkylboronic acid | Buchwald Ligands | Cs2CO3 | Dioxane | 1-Alkyl-2-ethoxy-4-fluoro-3-methylbenzene |

The Heck reaction offers a method for the arylation of alkenes. While not directly leading to the core structure of the target molecule, it demonstrates the utility of the aryl bromide for further functionalization. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would yield a substituted styrene derivative.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.org This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis. The reaction of this compound with a terminal alkyne would provide access to a variety of 1-alkynyl-2-ethoxy-4-fluoro-3-methylbenzene derivatives. The reaction conditions are generally mild, but the choice of catalyst, copper source, and base can be critical, particularly for sterically demanding substrates. researchgate.net

The ethoxy group in the target molecule can be introduced via a metal-catalyzed etherification reaction. A plausible precursor for this transformation would be the corresponding phenol, 1-Bromo-4-fluoro-3-methyl-2-phenol. The Williamson ether synthesis, while a classic method, can sometimes require harsh conditions. Modern copper- or palladium-catalyzed methods for O-arylation offer milder alternatives. For instance, a copper-catalyzed reaction of the phenol with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a suitable base can afford the desired ether.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In a potential synthesis of this compound, a strategically placed DMG could be used to introduce one of the substituents.

For example, starting from a precursor like 3-fluoro-2-methylanisole, the methoxy group could act as a DMG to direct lithiation to the C2 position. However, in the target molecule, the ethoxy group is at C2. A more plausible strategy would involve a precursor where a powerful DMG directs the introduction of a key substituent. For instance, a protected phenol or an amide group could be used to direct ortho-bromination or another functionalization. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and the reaction conditions (solvent, temperature) are crucial for the success of DoM. harvard.edu

Regioselectivity and Control in Multisubstituted Benzene Synthesis

The synthesis of a polysubstituted benzene with a specific substitution pattern like this compound is a significant challenge due to the issue of regioselectivity. pdx.edusemanticscholar.orgnih.gov The order of substituent introduction is critical, as the directing effects of the existing groups on the aromatic ring will influence the position of subsequent substitutions. libretexts.orglibretexts.orgpressbooks.pubfiveable.me

A plausible retrosynthetic analysis for this compound might start by disconnecting the ethoxy group, suggesting a late-stage etherification of a phenolic precursor. The bromine could be introduced via electrophilic bromination, and its position would be directed by the existing substituents.

A potential synthetic route could commence with a commercially available or readily synthesized starting material like 3-fluoro-2-methylphenol. alfachemch.comsigmaaldrich.comsynthonix.comnih.gov The synthetic sequence would then involve a series of steps to introduce the remaining substituents in a controlled manner:

Protection of the phenol: The hydroxyl group of 3-fluoro-2-methylphenol would likely be protected to prevent unwanted side reactions in subsequent steps.

Bromination: Electrophilic bromination of the protected phenol would be the next step. The directing effects of the fluorine, methyl, and protected hydroxyl groups would need to be carefully considered to achieve the desired regioselectivity, placing the bromine at the C1 position.

Deprotection and Etherification: Following bromination, the protecting group would be removed to reveal the free phenol, which would then be etherified to introduce the ethoxy group.

The directing effects of the substituents play a crucial role. Both the fluorine and the hydroxyl/alkoxy group are ortho-, para-directors, while the methyl group is also an ortho-, para-director. Careful consideration of the combined directing effects and steric hindrance is necessary to predict and control the outcome of the bromination step.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the final product. For the synthesis of this compound, each step would require careful optimization.

For the cross-coupling reactions described in section 2.3.1, a systematic screening of catalysts, ligands, bases, solvents, and temperature is often necessary to identify the optimal conditions for a specific substrate. The use of high-throughput screening techniques can accelerate this process.

In the case of electrophilic bromination, factors such as the choice of brominating agent (e.g., Br2, NBS), the catalyst (e.g., FeBr3), and the solvent can significantly impact the regioselectivity and yield. Similarly, for the etherification step, the choice of base, solvent, and temperature can influence the reaction rate and the formation of byproducts.

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously, leading to improved yields and a more robust process.

Below is a hypothetical table illustrating the optimization of a Suzuki-Miyaura coupling reaction for a precursor to the target molecule.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 45 |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 80 | 78 |

| 3 | Pd(PPh3)4 | None | CsF | THF | 60 | 62 |

| 4 | PdCl2(dppf) | None | NaOtBu | DMF | 110 | 85 |

By systematically varying these parameters, chemists can identify the optimal conditions to achieve the desired transformation efficiently and in high yield.

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) would provide critical information about the connectivity and spatial relationships of these protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | d, dd | Data not available |

| -OCH₂CH₃ (methylene) | 3.9 - 4.2 | q | ~7.0 |

| -CH₃ (aromatic) | 2.0 - 2.4 | s or d | Data not available |

| -OCH₂CH₃ (methyl) | 1.2 - 1.5 | t | ~7.0 |

Note: The predicted values are estimates based on general principles of NMR spectroscopy. Actual experimental data is required for accurate assignment.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic region would show signals for the six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the bromo, ethoxy, fluoro, and methyl substituents. Signals for the ethoxy and methyl carbons would also be present.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-CH₃ | 130 - 140 |

| Other Aromatic C | 115 - 135 |

| -OCH₂CH₃ (methylene) | 60 - 70 |

| -CH₃ (aromatic) | 15 - 25 |

| -OCH₂CH₃ (methyl) | 10 - 20 |

Note: The predicted values are estimates. Experimental data is necessary for definitive assignments.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift and coupling to neighboring protons would confirm its position.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between the aromatic protons and between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-O (ether) stretch | 1000 - 1300 |

| C-F (aromatic) stretch | 1100 - 1250 |

| C-Br (aromatic) stretch | 500 - 600 |

Note: These are expected ranges and require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Significance |

| [C₉H₁₀⁷⁹BrFO]⁺ | 232.99 | Molecular Ion (M⁺) |

| [C₉H₁₀⁸¹BrFO]⁺ | 234.99 | Molecular Ion (M+2) |

Note: Fragmentation patterns would provide further structural details, but this data is not available.

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Ethoxy 4 Fluoro 3 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and a wide array of associated properties. For a molecule with the complexity of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, Density Functional Theory (DFT) and ab initio methods are the primary tools of choice.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.

A typical DFT study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy arrangement, known as the equilibrium geometry. A common and reliable approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with various exchange and correlation functionals. This would be paired with a sufficiently flexible basis set, for instance, 6-311++G(d,p), to accurately describe the electron distribution around the various atoms, including the heavy bromine atom and the electronegative fluorine and oxygen atoms. Upon successful optimization, the absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the structure is a true energy minimum.

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory can provide highly accurate "gold standard" predictions for molecular properties.

For this compound, these higher-level methods would not typically be used for the initial geometry optimization due to cost. Instead, they are often employed to perform single-point energy calculations on the DFT-optimized geometry to obtain a more precise value for the total electronic energy or to benchmark the accuracy of the DFT results. This approach is particularly useful for calculating properties where electron correlation effects are critical.

Molecular Geometry and Conformational Analysis

The precise three-dimensional arrangement of atoms and the rotational flexibility of substituent groups define a molecule's shape and its interactions with its environment.

The geometry optimization performed using DFT yields a comprehensive set of structural parameters. The benzene (B151609) ring, while aromatic, will exhibit slight distortions from a perfect hexagon due to the electronic and steric influences of its four diverse substituents. The electron-donating methyl and ethoxy groups and the electron-withdrawing halogen atoms create a complex push-pull electronic environment that influences bond lengths and angles.

The table below presents illustrative bond lengths and angles for this compound. These values are representative expectations based on DFT calculations of similarly substituted aromatic systems, as specific published research data for this exact molecule is not available.

| Illustrative Bond Lengths (Å) | Illustrative Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Value | Angle | Expected Value |

| C-Br | 1.90 - 1.92 | C2-C1-Br | 118 - 120 |

| C-F | 1.35 - 1.37 | C3-C4-F | 118 - 120 |

| C-O (Aromatic) | 1.36 - 1.38 | C1-C2-O | 117 - 119 |

| C-O (Ethyl) | 1.42 - 1.44 | C2-O-CH2 | 117 - 119 |

| C-C (Aromatic) | 1.39 - 1.41 | C1-C2-C3 | 120 - 122 |

| C-C (Methyl) | 1.50 - 1.52 | C2-C3-C(CH3) | 121 - 123 |

Note: The data in this table is illustrative and represents typical values for the specified bond and angle types in related organic molecules. It is not based on reported experimental or computational results for this compound.

The molecule possesses two primary rotatable bonds that define its conformational landscape: the C2-O bond and the O-CH₂ bond of the ethoxy group. chemscene.com The rotation around the C2-O bond, described by the C1-C2-O-CH₂ torsion angle, is particularly significant. The ethoxy group can orient itself either in the plane of the benzene ring or perpendicular to it.

Computational studies on similar alkoxybenzenes suggest that the planar conformation is often favored due to stabilizing resonance effects between the oxygen lone pairs and the aromatic π-system. chemscene.com However, in this molecule, a planar orientation would lead to significant steric repulsion between the ethyl group and the adjacent large bromine atom (at C1) and the methyl group (at C3). Therefore, a potential energy surface scan, where the total energy is calculated as a function of the C1-C2-O-CH₂ torsion angle, would likely reveal that the lowest-energy conformer is one where the ethoxy group is twisted out of the plane of the ring to minimize these steric clashes.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity. DFT calculations provide key insights into this electronic structure. From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can calculate the HOMO-LUMO gap, a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The reactivity of the benzene ring is dictated by the combined electronic effects of its substituents:

-F (Fluoro): Strongly electron-withdrawing via induction (-I), but electron-donating via resonance (+M).

-Br (Bromo): Also exhibits -I and +M effects, but its resonance donation is weaker than fluorine's.

-OCH₂CH₃ (Ethoxy): Strongly electron-donating via resonance (+M) and weakly electron-withdrawing via induction (-I).

-CH₃ (Methyl): Electron-donating via induction and hyperconjugation (+I).

The powerful +M effect of the ethoxy group and the +I effect of the methyl group are expected to activate the ring towards electrophilic substitution, while the -I effects of the halogens deactivate it. A calculated map of the molecular electrostatic potential (MEP) would visualize the electron density distribution. It would likely show regions of negative potential (electron-rich, nucleophilic) concentrated on the oxygen atom and across the aromatic ring, particularly at the positions ortho and para to the activating ethoxy group that are not already substituted. These sites represent the most probable locations for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different regions of electrostatic potential.

Red regions indicate areas of high negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative fluorine and oxygen atoms.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. Positive potential is often found around hydrogen atoms.

Green regions denote areas of neutral or near-zero potential.

For this molecule, the MEP map would visualize the electron-donating character of the ethoxy and methyl groups and the electron-withdrawing nature of the bromo and fluoro substituents, providing a detailed picture of its charge distribution and reactive sites.

Fukui Functions and Local Reactivity Prediction

Fukui functions are a concept derived from Density Functional Theory (DFT) that help in predicting the most reactive sites within a molecule with greater precision than MEP maps alone. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible to attack by an electrophile.

f0(r): Predicts the site for a radical attack.

For this compound, calculating these functions would identify which of the carbon atoms in the benzene ring is most susceptible to electrophilic or nucleophilic substitution, and how the various substituents direct this reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule. It provides a detailed understanding of charge transfer, hyperconjugation, and intramolecular bonding.

Key insights from NBO analysis include:

Stabilization Energies (E(2)): This value quantifies the energy of delocalization interactions between a filled (donor) NBO and an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions. For the target molecule, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen or halogen atoms and the antibonding orbitals of the benzene ring.

Hybridization and Bond Type: It provides information on the hybridization of atomic orbitals in forming bonds.

Table 2: Illustrative Natural Bond Orbital (NBO) Interaction Data This table is a hypothetical representation of the data obtained from an NBO analysis, showing potential donor-acceptor interactions and their stabilization energies. These are not actual calculated values.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-C) | 5.2 |

| LP (F) | σ(C-C) | 2.1 |

| C-C (π) | C-C (π*) | 20.5 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is performed by calculating the second derivatives of the energy with respect to the atomic positions. The results provide the frequencies of the normal modes of vibration.

These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. For this compound, this analysis would predict characteristic vibrational frequencies for the C-H, C-O, C-F, and C-Br bonds, as well as the vibrations of the benzene ring.

Table 3: Example of Predicted Vibrational Frequencies This table provides an example of what a vibrational frequency analysis would yield. The assignments and wavenumbers are for illustrative purposes and are not actual data.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch | 1250-1050 |

| C-F stretch | 1100-1000 |

| C-Br stretch | 650-550 |

Solvent Effects on Electronic and Spectroscopic Properties (e.g., using PCM models)

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on a molecule's electronic structure and spectroscopic properties.

PCM treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. By performing calculations with a PCM, one can predict how properties such as HOMO-LUMO energies, MEP, and vibrational frequencies would change in different solvents (e.g., polar vs. non-polar). For this compound, this analysis would be crucial for understanding its behavior and reactivity in a solution, which is often more relevant to practical applications than its properties in the gas phase.

Chemical Reactivity and Transformation Studies of 1 Bromo 2 Ethoxy 4 Fluoro 3 Methylbenzene

Reactions of the Aryl Halide Moiety

The bromine atom on the aromatic ring is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitutions, cross-coupling reactions, and reductions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) on aryl halides typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. In 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, the fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can facilitate nucleophilic attack. However, the ethoxy and methyl groups are electron-donating, which may counteract this effect to some extent.

The general mechanism for S_NAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. The stability of this intermediate is crucial for the reaction to proceed.

Cross-Coupling Reactions with various Organometallic Reagents

The carbon-bromine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For analogous compounds like 1-bromo-4-(1-octynyl)benzene, Suzuki coupling with various arylboronic acids has been successfully demonstrated using a palladium catalyst in the presence of a base like potassium carbonate. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd-catalyst I | K₂CO₃ | H₂O/TBAB | 100 | 40-50 | researchgate.net |

| PdCl₂(PPh₃)₂ | K₂CO₃ | H₂O/TBAB | 60 | 94 | researchgate.net |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent at the bromine position of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. Studies on the amination of 2- or 4-bromo isomers of 3-alkoxyestrone derivatives have shown high yields using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like X-Phos and a base such as potassium tert-butoxide. beilstein-journals.org Similar conditions would likely be effective for the amination of this compound.

| Catalyst | Ligand | Base | Solvent | Irradiation | Yield (%) | Reference |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene (B28343) | Microwave | Good to Excellent | beilstein-journals.org |

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom from the aromatic ring. This transformation can be achieved using various reducing agents. A common method involves the use of tributyltin hydride (Bu₃SnH) in a radical-mediated reaction. Alternatively, catalytic hydrogenation with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base can also effect this reduction.

Reactions Involving the Ether Group

The ethoxy group in this compound is generally stable, but it can undergo specific reactions under certain conditions.

Ether Cleavage Reactions

The cleavage of aryl ethers to produce phenols is a common transformation in organic synthesis. Strong acids, particularly Lewis acids, are often employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and can be expected to cleave the ethyl ether in this compound to yield the corresponding phenol (B47542). researchgate.net The reaction typically proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group.

| Reagent | Solvent | Temperature | Reference |

| BBr₃ | Dichloromethane | -78 to rt | researchgate.net |

Rearrangement Reactions

Aryl ethers can undergo rearrangement reactions, such as the Claisen rearrangement, if an appropriate unsaturated group is present on the ether oxygen. For this compound, which has a saturated ethyl group, a Claisen rearrangement is not possible. However, other types of intramolecular rearrangements, such as the Fries rearrangement, could potentially occur if the ethoxy group were first converted to an ester. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring to form a hydroxyaryl ketone, typically under Lewis acid catalysis. bdu.ac.in

Another class of rearrangements, known as 1,2-rearrangements, involves the migration of a substituent to an adjacent atom. bdu.ac.inberhamporegirlscollege.ac.inmvpsvktcollege.ac.in While not directly applicable to the starting material, such rearrangements could be envisioned in intermediates derived from it.

Reactions at the Methyl Group

The methyl group attached to the benzene (B151609) ring is a key site for chemical transformations due to the activating nature of the aromatic ring, which stabilizes intermediates formed at the benzylic position.

Benzylic Halogenation: The benzylic C-H bonds of the methyl group in this compound are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes the methyl group susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for selective benzylic bromination. acs.orgnumberanalytics.comucalgary.ca The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of the bromine source. ucalgary.ca For instance, the side-chain bromination of substituted toluenes can be achieved with high selectivity. nih.govgoogle.com It is anticipated that this compound would react with NBS to yield 1-bromo-2-ethoxy-3-(bromomethyl)-4-fluorobenzene.

Oxidation: The methyl group can be oxidized to various functional groups, including aldehydes and carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can typically oxidize alkyl side-chains on a benzene ring to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.org Therefore, treatment of this compound with hot acidic permanganate is expected to yield 2-bromo-3-ethoxy-5-fluorobenzoic acid. Milder and more selective methods, such as electrochemical oxidation or the use of specific catalysts, can be employed to achieve partial oxidation to the corresponding benzaldehyde. nih.gov For example, the oxidation of fluoro-substituted toluenes to fluorobenzoic acids has been achieved using hydrogen peroxide and hydrogen bromide with radical initiation. google.com

Table 1: Predicted Products of Benzylic Halogenation and Oxidation

| Starting Material | Reagent(s) | Predicted Product | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), initiator | 1-Bromo-2-ethoxy-3-(bromomethyl)-4-fluorobenzene | Benzylic Bromination |

The product of benzylic halogenation, 1-bromo-2-ethoxy-3-(bromomethyl)-4-fluorobenzene, is a versatile intermediate for further side-chain functionalization. The benzylic bromide is a reactive electrophile and can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the benzylic position.

Table 2: Potential Side-Chain Functionalization Reactions

| Starting Material | Nucleophile | Potential Product |

|---|---|---|

| 1-Bromo-2-ethoxy-3-(bromomethyl)-4-fluorobenzene | Cyanide (e.g., NaCN) | (2-Bromo-3-ethoxy-5-fluorophenyl)acetonitrile |

| 1-Bromo-2-ethoxy-3-(bromomethyl)-4-fluorobenzene | Hydroxide (B78521) (e.g., NaOH) | (2-Bromo-3-ethoxy-5-fluorophenyl)methanol |

| 1-Bromo-2-ethoxy-3-(bromomethyl)-4-fluorobenzene | Alkoxide (e.g., NaOCH₃) | 1-Bromo-2-ethoxy-3-(methoxymethyl)-4-fluorobenzene |

Electrophilic and Nucleophilic Aromatic Substitution Reactions (Further Investigations)

The substitution pattern on the benzene ring of this compound dictates its reactivity towards both electrophilic and nucleophilic attack.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing influence of each substituent is a combination of its inductive and resonance effects. libretexts.org

Ethoxy group (-OEt): Strongly activating and an ortho, para-director due to its strong +R (resonance) effect.

Methyl group (-CH₃): Activating and an ortho, para-director due to hyperconjugation and a weak +I (inductive) effect.

Fluorine (-F): Deactivating due to its strong -I (inductive) effect, but an ortho, para-director because of its +R effect. researchgate.net

Bromine (-Br): Deactivating due to its strong -I effect, but also an ortho, para-director due to its +R effect.

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. openstax.orgtransformationtutoring.commasterorganicchemistry.com In this compound, the ethoxy group is the most potent activating group. Therefore, it will primarily direct incoming electrophiles to its ortho and para positions. The para position to the ethoxy group is occupied by the methyl group. The two ortho positions are C6 and C2 (which is blocked by bromine). Thus, the most likely position for electrophilic attack is C6.

While the ethoxy group is the primary director, steric hindrance can also play a significant role. Substitution at the C6 position is sterically less hindered compared to the position between two substituents. openstax.org

For nucleophilic aromatic substitution (SNAr), the reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the bromo and fluoro groups are potential leaving groups. The presence of other electron-withdrawing groups would be necessary to significantly activate the ring for SNAr. The fluorine atom is generally a better leaving group than bromine in SNAr reactions that proceed through a Meisenheimer complex because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack. youtube.com

Derivatization and Synthesis of Analogues

The reactivity of this compound allows for the synthesis of a variety of derivatives. For example, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The synthesis of analogues with different alkoxy groups can be achieved by starting from the corresponding phenol and performing an etherification. Furthermore, nucleophilic aromatic substitution on related polyfluoroarene compounds has been shown to be a viable method for creating highly functionalized derivatives. mdpi.com

Modification of Substituents for Structure-Reactivity Studies

The substituents on the this compound ring offer several avenues for chemical modification, allowing for the systematic alteration of the molecule's electronic and steric properties. Such modifications are crucial for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science.

Reactions at the Bromine Atom: The carbon-bromine bond is a key site for transformation, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound, effectively replacing the bromine atom with a new aryl group. The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-compound with an amine in the presence of a palladium catalyst and a strong base. This would transform the bromo-substituent into a secondary or tertiary amine, a common functional group in biologically active molecules. The choice of phosphine ligand is critical for the success of this reaction.

Grignard Reaction: Conversion of the bromo-substituent to a Grignard reagent (by reaction with magnesium metal) would create a potent nucleophile. This organometallic intermediate could then be reacted with a variety of electrophiles to introduce a wide range of new functional groups, such as alkyl, acyl, or carboxyl groups.

Modification of the Methyl Group: The methyl group attached to the aromatic ring is susceptible to oxidation.

Oxidation to a Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. aaronchem.com This transformation would significantly alter the electronic properties of the ring, converting an electron-donating group into an electron-withdrawing one.

Benzylic Halogenation: Under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator, the methyl group could undergo halogenation to form a benzylic halide. This reactive intermediate can then be further functionalized through nucleophilic substitution reactions.

Cleavage of the Ethoxy Group: The ethoxy group, an ether linkage, is generally stable but can be cleaved under harsh conditions.

Ether Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond to yield a phenol and an ethyl halide. wikipedia.orgmdma.chnumberanalytics.comlibretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

| Substituent | Reaction Type | Reagents and Conditions | Potential Product |

| Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |

| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine |

| Bromine | Grignard Reaction | Mg, then electrophile | Variously substituted benzene |

| Methyl | Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic acid derivative |

| Methyl | Benzylic Halogenation | NBS, radical initiator | Benzylic halide derivative |

| Ethoxy | Ether Cleavage | HBr or HI | Phenol derivative |

Synthesis of Related Aromatic Systems

The reactivity of this compound makes it a potentially valuable starting material for the synthesis of more complex aromatic and heterocyclic systems.

Synthesis of Fused Heterocycles: The bromo-substituent, in combination with other functional groups that could be introduced, provides a handle for the construction of fused heterocyclic rings. For example, a Buchwald-Hartwig amination could be followed by an intramolecular cyclization reaction to form a nitrogen-containing heterocycle. The specific heterocycle formed would depend on the nature of the amine used in the coupling step and any subsequent modifications.

Synthesis of Poly-substituted Biaryls: As mentioned, the Suzuki-Miyaura coupling reaction is a primary method for generating biaryl compounds. By choosing different arylboronic acids, a wide variety of biaryl structures with diverse substitution patterns can be synthesized from this compound. These biaryl systems are common motifs in pharmaceuticals and liquid crystals.

Derivatization via Ortho-metalation: The substituents on the ring can direct ortho-metalation, a process where a strong base like an organolithium reagent removes a proton from a position ortho to a directing group. The resulting organometallic species can then react with electrophiles to introduce new substituents. The ethoxy and fluoro groups could potentially direct such reactions, leading to further functionalization of the aromatic ring.

| Starting Material | Reaction Sequence | Key Intermediates | Final Product Class |

| This compound | 1. Buchwald-Hartwig amination with a suitable amine. 2. Intramolecular cyclization. | Aryl amine | Fused Nitrogen Heterocycles |

| This compound | Suzuki-Miyaura coupling with various arylboronic acids. | - | Poly-substituted Biaryls |

| This compound | 1. Directed ortho-metalation. 2. Reaction with an electrophile. | Lithiated aromatic species | Further Functionalized Aromatics |

Advanced Applications in Organic Synthesis and Materials Science Research

Utility as a Key Synthetic Intermediate for Complex Molecules

The presence of multiple functional groups on the aromatic ring of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene makes it a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of its substituents allows for selective transformations, providing a pathway to a diverse range of target structures.

Precursor in Multistep Organic Synthesis

In multistep organic synthesis, the strategic introduction and modification of functional groups are paramount. This compound serves as an excellent starting material due to the presence of the bromine atom, which can be readily converted into a variety of other functional groups through reactions such as cross-coupling, lithiation-substitution, and amination.

The ethoxy and methyl groups on the ring influence the electronic and steric environment, which can be exploited to control the regioselectivity of subsequent reactions. For instance, the bromine atom can be selectively replaced in a Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reaction to form new carbon-carbon or carbon-heteroatom bonds, leaving the fluoro and ethoxy groups intact for later-stage manipulations. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular frameworks.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Arylamine |

| Heck Coupling | Alkene | Arylalkene |

| Stille Coupling | Organostannane | Biaryl or vinylarene |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The substitution pattern of this compound makes it an attractive precursor for the synthesis of various heterocyclic systems.

For example, the bromine atom can be used as a handle to construct fused ring systems. Through an intramolecular cyclization reaction, following the introduction of a suitable side chain via the bromine, a variety of heterocycles such as benzofurans, benzothiophenes, or indoles could potentially be synthesized. The fluorine and ethoxy groups can further modulate the electronic properties and biological activity of the resulting heterocyclic compounds.

Exploration in the Development of New Organic Reagents or Ligands

The development of novel organic reagents and ligands with tailored properties is crucial for advancing chemical synthesis. This compound can serve as a scaffold for the design of new phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or other coordinating molecules.

By replacing the bromine atom with a phosphine group or an imidazolium salt (the precursor to an NHC), new ligands with specific steric and electronic properties can be generated. The ethoxy, fluoro, and methyl substituents would fine-tune the ligand's characteristics, potentially leading to improved catalytic activity, selectivity, and stability in a range of transition metal-catalyzed reactions.

Potential in Functional Materials Research

The unique combination of substituents in this compound suggests its potential utility in the development of new functional materials.

Liquid Crystals: The rigid aromatic core, combined with the polar fluoro and ethoxy groups, are features commonly found in liquid crystalline molecules. By incorporating this unit into larger, more complex structures, it may be possible to design new liquid crystals with desirable mesophase behavior and electro-optical properties.

Organic Electronics: Fluorinated and ethoxy-substituted aromatic compounds are often investigated for their potential in organic electronics. These groups can influence the frontier molecular orbital energy levels (HOMO and LUMO) and the solid-state packing of organic materials, which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a convenient point for polymerization or for linking to other electronically active moieties.

Polymers with Specific Electronic Properties: Polymerization of derivatives of this compound, for instance, via a Yamamoto or Suzuki polycondensation, could lead to new conjugated polymers. The electronic properties of these polymers would be influenced by the substituents on the benzene (B151609) ring, potentially leading to materials with interesting conductive, luminescent, or sensory properties.

Research on Chemo- and Regioselective Transformations of Aryl Halides in Complex Scaffolds

The study of chemo- and regioselective reactions on polysubstituted aromatic rings is a significant area of research in organic chemistry. This compound presents an interesting case study for such investigations.

The presence of both a bromine and a fluorine atom on the same ring allows for the exploration of selective C-Br versus C-F bond activation. Typically, the C-Br bond is more reactive in transition metal-catalyzed cross-coupling reactions. However, under specific catalytic conditions, it may be possible to achieve selective reaction at the C-F bond. Understanding and controlling this selectivity is crucial for the efficient synthesis of complex molecules where multiple halogen atoms are present. Research in this area could lead to the development of new synthetic methodologies with broad applicability. acs.orgnih.gov

Table 2: Predicted Relative Reactivity of Halogen Atoms in Cross-Coupling Reactions

| Halogen | Bond Dissociation Energy (kcal/mol, typical) | General Reactivity Trend |

| C-F | ~116 | Least Reactive |

| C-Cl | ~81 | More Reactive |

| C-Br | ~68 | Most Reactive (of common halogens) |

| C-I | ~51 | Most Reactive |

Note: This table represents general trends and the actual reactivity can be influenced by the specific reaction conditions and the electronic environment of the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.